The synthesis of Vorolanib involves several key steps, typically utilizing organic reactions that yield high purity and yield. A common method includes the reaction of o-phenylenediamine with sodium pyruvate to form 3-methylquinoxalin-2(1H)-one, which is then processed through various chemical transformations to achieve the final product .
Vorolanib's molecular structure is characterized by its complex arrangement of atoms that facilitate its interaction with target receptors. The compound can be represented by the following molecular formula:
The three-dimensional structure of Vorolanib has been modeled using computational methods, which aid in understanding its binding affinity to VEGFRs. Molecular dynamics simulations have shown that Vorolanib exhibits stable interactions with these receptors .
Vorolanib undergoes various chemical reactions that are crucial for its activity as a tyrosine kinase inhibitor. The primary reaction involves the inhibition of receptor phosphorylation, which is essential for signal transduction in angiogenesis.
The mechanism of action of Vorolanib primarily revolves around its role as an inhibitor of receptor tyrosine kinases associated with angiogenesis. By blocking VEGFRs, Vorolanib disrupts the signaling pathways that lead to blood vessel formation.
Vorolanib possesses distinct physical and chemical properties that influence its behavior as a pharmaceutical agent.
Vorolanib has significant potential applications in scientific research and clinical settings:
Vorolanib (CM082/X-82) is a structurally optimized multi-targeted tyrosine kinase inhibitor derived from Sunitinib, developed to enhance pharmacokinetic properties and reduce off-target toxicity. Sunitinib, a first-generation inhibitor, targets vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), and stem cell factor receptor (KIT), but exhibits a prolonged half-life (40–60 hours) and significant tissue accumulation, contributing to systemic toxicities such as cardiotoxicity and myelosuppression [1] [4]. Vorolanib retains Sunitinib’s core indolin-2-one scaffold but incorporates a pyrrole modification at the terminal ring system (Figure 1). This redesign shortens its plasma half-life to 4–8 hours and limits tissue retention, thereby improving its safety window while maintaining potent kinase inhibition [1] [7].
Table 1: Structural and Pharmacokinetic Comparison of Vorolanib and Sunitinib
Property | Vorolanib | Sunitinib |
---|---|---|
Core Structure | Modified indolin-2-one | Indolin-2-one |
Terminal Group | Pyrrole | Dimethylamine |
Plasma Half-life (h) | 4–8 | 40–60 |
Tissue Accumulation | Limited | Significant |
Primary Metabolite | Inactive | Active (SU12662) |
This pharmacokinetic profile enables continuous daily dosing without extended drug-free intervals, addressing a key limitation of Sunitinib in chronic cancer management [1] [7]. Preclinical studies confirmed Vorolanib’s retained efficacy in xenograft models (e.g., MV-4-11 leukemia), achieving complete tumor regression at 160 mg/kg twice daily without significant body weight loss—contrasting with Sunitinib’s toxicity at equivalent doses [1].
Vorolanib’s therapeutic significance stems from its simultaneous inhibition of pro-angiogenic receptor tyrosine kinases (RTKs), disrupting tumor vascularization and growth through multiple pathways. Angiogenesis in solid tumors requires coordinated signaling via VEGFR-2 (mediating endothelial cell proliferation), PDGFR-β (recruiting pericytes for vessel stability), and colony-stimulating factor 1 receptor (CSF1R) (modulating tumor-associated macrophages) [1] [4] [7].
Figure 1: Multi-Kinase Targeting in Tumor Microenvironment
[VEGFR-2 Blockade] ↓ Prevents endothelial cell activation → Suppresses angiogenesis [PDGFR-β Blockade] ↓ Disrupts pericyte recruitment → Destabilizes tumor vasculature [CSF1R Blockade] ↓ Reprograms macrophages → Enhances anti-tumor immunity
This multi-target strategy overcomes limitations of single-pathway inhibitors (e.g., bevacizumab), which face resistance via redundant angiogenic pathways like fibroblast growth factor (FGF) signaling [6] [7]. Vorolanib’s broad-spectrum activity also inhibits FMS-like tyrosine kinase 3 (FLT3) and c-Kit (IC₅₀ = 0.63 nM and 0.14 nM, respectively), providing additional anti-leukemic effects [1].
Vorolanib occupies a distinct niche among tyrosine kinase inhibitors due to its balanced selectivity profile and pharmacokinetic advantages. Unlike first-generation multi-kinase inhibitors (e.g., Sunitinib), Vorolanib exhibits higher specificity for VEGFR-2 and PDGFR-β while sparing kinases implicated in off-target toxicity (Table 2) [1] [8] [9].
Table 2: Kinase Selectivity Profile (IC₅₀, nM) of Vorolanib vs. Other TKIs
Kinase Target | Vorolanib | Sunitinib | Axitinib | Clinical Implication |
---|---|---|---|---|
VEGFR-2 (KDR) | 1.12 | 17.25 | 0.2 | Primary anti-angiogenic activity |
PDGFR-β | 0.13 | 0.13 | 5.6 | Vessel stabilization |
FLT3 | 0.63 | 2.93 | >1,000 | Anti-leukemic activity |
TIE2 | >1,000 | >1,000 | 1.4 | Vascular destabilization (undesirable) |
RET | 74.1 | 177 | >1,000 | Thyroid cancer relevance |
Melanin Binding | Low | High | Low | Ocular toxicity risk |
Key differentiators include:
In ophthalmology, Vorolanib’s pan-VEGFR inhibition (blocking VEGFR-1/2/3) offers broader angiogenic suppression than ligand-specific agents (e.g., aflibercept). Its formulation in sustained-release systems (e.g., EyePoint Pharmaceuticals’ EYP-1901) leverages its short half-life for localized, prolonged activity [8] [9]. In oncology, Vorolanib complements immunotherapy: phase Ib trials with pembrolizumab/nivolumab showed clinical activity in rectal squamous cell and small cell lung cancers at 300 mg/day—a dose feasible due to its lower tissue accumulation [3] [7].
Vorolanib exemplifies rational drug design to enhance kinase inhibitor therapeutic indices, bridging efficacy and safety gaps in its chemical predecessors.
CAS No.: 5287-45-6
CAS No.: 13966-05-7
CAS No.: 1349245-31-3
CAS No.:
CAS No.: